molecular formula C12H14INO2 B6630176 N-ethyl-2-hydroxy-5-iodo-N-prop-2-enylbenzamide

N-ethyl-2-hydroxy-5-iodo-N-prop-2-enylbenzamide

Cat. No. B6630176
M. Wt: 331.15 g/mol
InChI Key: NUEVRHSOHFERBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-hydroxy-5-iodo-N-prop-2-enylbenzamide, commonly referred to as EIPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIPB is a derivative of 2-hydroxybenzamide and has a unique molecular structure that makes it an attractive compound for scientific research.

Mechanism of Action

The mechanism of action of EIPB is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is a key mediator of inflammation. EIPB has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
EIPB has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the reduction of oxidative stress, and the modulation of immune cell function. These effects make EIPB a promising candidate for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIPB in lab experiments is its high potency and specificity. EIPB has been shown to have a strong inhibitory effect on the NF-κB signaling pathway, making it an effective tool for studying the role of this pathway in various biological processes. However, one limitation of using EIPB is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over extended periods of time.

Future Directions

There are several future directions for research on EIPB. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway, which could have significant therapeutic potential for the treatment of inflammatory diseases. Another area of research is the investigation of the potential use of EIPB in combination with other anti-inflammatory agents, such as corticosteroids, to enhance their efficacy and reduce side effects. Finally, there is a need for further studies to elucidate the mechanism of action of EIPB and its effects on various biological processes.
In conclusion, EIPB is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique molecular structure and potent inhibitory effects on the NF-κB signaling pathway make it an attractive candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of EIPB and its potential applications in various fields.

Synthesis Methods

EIPB can be synthesized using a multi-step reaction process that involves the conversion of 2-hydroxybenzamide to N-prop-2-enyl-2-hydroxybenzamide, followed by the reaction of N-prop-2-enyl-2-hydroxybenzamide with iodine and triethylamine to yield EIPB. This method has been well-documented in scientific literature and has been successfully replicated by various research groups.

Scientific Research Applications

EIPB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of medicinal chemistry, where EIPB has been investigated for its potential as an anti-inflammatory agent. Studies have shown that EIPB can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-ethyl-2-hydroxy-5-iodo-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c1-3-7-14(4-2)12(16)10-8-9(13)5-6-11(10)15/h3,5-6,8,15H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEVRHSOHFERBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=C)C(=O)C1=C(C=CC(=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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